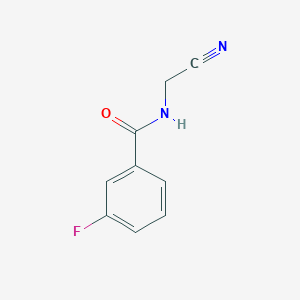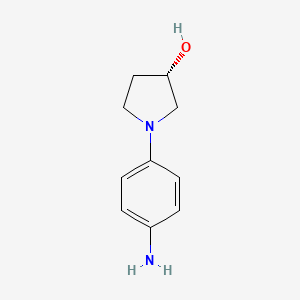
diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions. The presence of a fluorine atom and a p-tolyl group further enhances its reactivity and potential utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable vinyl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with a vinyl halide in the presence of a palladium catalyst and a base. This reaction can be carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as triethylamine, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used.
科学研究应用
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate has a wide range of scientific research applications:
作用机制
The mechanism of action of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
Similar compounds to diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate include:
- Diethyl (Z)-(1-chloro-2-(p-tolyl)vinyl)phosphonate
- Diethyl (Z)-(1-bromo-2-(p-tolyl)vinyl)phosphonate
- Diethyl (Z)-(1-iodo-2-(p-tolyl)vinyl)phosphonate
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from its halogenated counterparts. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and biological activity. This makes this compound a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FO3P/c1-4-16-18(15,17-5-2)13(14)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOWXJSXNDFRR-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)C)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)C)/F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2386814.png)


![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)



![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)

